

critical micelle concentration of SDS in aqueous solution

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: sodium;dodecyl sulfate

Cat. No.: B7797949

[Get Quote](#)

An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Dodecyl Sulfate (SDS) in Aqueous Solution

Executive Summary

Sodium Dodecyl Sulfate (SDS) is a canonical anionic surfactant extensively utilized across scientific disciplines, from biochemistry to pharmaceutical sciences. Its ability to self-assemble into micelles in aqueous solution is fundamental to its function. The concentration at which this self-assembly occurs, the Critical Micelle Concentration (CMC), is not a fixed value but a critical parameter highly sensitive to environmental conditions. Understanding and precisely determining the CMC is paramount for applications ranging from protein denaturation and solubilization to the formulation of drug delivery systems. This guide provides a comprehensive exploration of the theoretical underpinnings of SDS micellization, the thermodynamic forces governing the process, and the key environmental factors that modulate the CMC. Furthermore, it offers detailed, field-proven experimental protocols for the accurate determination of the CMC, emphasizing the causality behind methodological choices to ensure robust and reproducible results.

The Phenomenon of Micellization The Amphiphilic Nature of SDS

Surfactants, or surface-active agents, are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. Sodium Dodecyl Sulfate

(SDS) is a classic example, comprising a 12-carbon hydrophobic alkyl chain (the "tail") and a negatively charged sulfate group (the "head"). This dual nature dictates its behavior in aqueous solutions.

Self-Assembly and the Formation of Micelles

In aqueous solutions at low concentrations, SDS monomers exist individually, with some adsorbing at interfaces like the air-water surface to lower the system's free energy. As the concentration increases, a point is reached where the hydrophobic tails begin to self-aggregate to minimize their unfavorable contact with water molecules. This thermodynamically driven process results in the formation of organized clusters known as micelles.^[1] In a typical SDS micelle, the hydrophobic tails form a nonpolar core, while the hydrophilic sulfate heads remain on the exterior, creating a charged surface that interacts with the surrounding water and counterions (Na⁺).^[2]

Caption: Structural representation of an individual SDS monomer and its aggregation into a micelle.

Defining the Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration range above which surfactants spontaneously aggregate to form micelles.^[3] Below the CMC, physical properties of the solution, such as surface tension and conductivity, change significantly with surfactant concentration. Above the CMC, these properties exhibit a distinct change in their concentration dependence, as newly added monomers preferentially form more micelles while the free monomer concentration remains relatively constant.^{[3][4]} For SDS in pure water at 25°C, the CMC is approximately 8.2 mM.^{[1][3][5]}

The Thermodynamic Driving Forces of Micellization

The formation of micelles is not a simple precipitation but a complex equilibrium process governed by thermodynamics. The spontaneity of the process is dictated by the change in Gibbs free energy ($\Delta G^\circ m$), which must be negative.

$$\Delta G^\circ m = \Delta H^\circ m - T\Delta S^\circ m$$

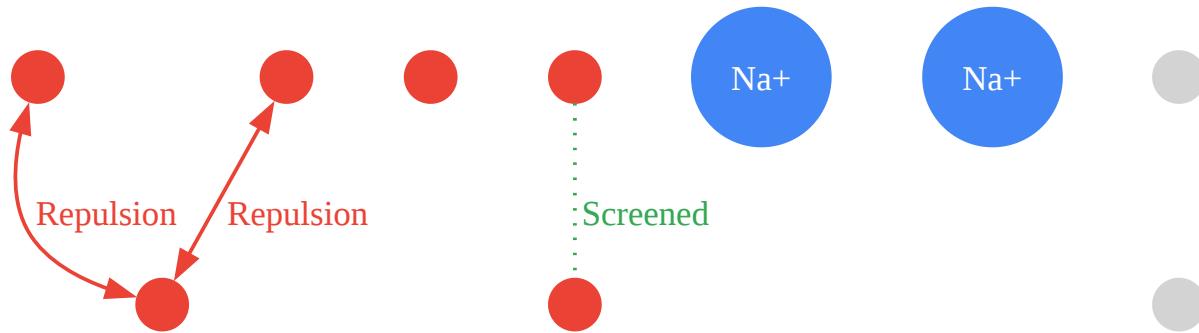
- Enthalpy of Micellization ($\Delta H^\circ m$): This term includes contributions from the disruption of water-water hydrogen bonds and van der Waals interactions between the hydrocarbon tails. For SDS, $\Delta H^\circ m$ is often small and can be positive (endothermic) or negative (exothermic) depending on the temperature.[6]
- Entropy of Micellization ($\Delta S^\circ m$): This is the primary driving force, especially at lower temperatures.[1] The large, positive entropy change does not come from the ordering of surfactant molecules into micelles (which is entropically unfavorable). Instead, it arises from the "hydrophobic effect": when the nonpolar tails are removed from the aqueous environment, the structured "cages" of water molecules surrounding them are released. This increase in the disorder of the water molecules results in a significant positive entropy change, making the overall $\Delta G^\circ m$ negative.[1]

At low temperatures, micellization is considered an entropy-driven process. As temperature increases, the enthalpic contribution becomes more favorable, and at higher temperatures, the process can become enthalpy-driven.[4] This interplay leads to a characteristic temperature dependence of the CMC.

Key Factors Influencing the CMC of SDS

The CMC is highly sensitive to the composition and physical properties of the solution. A thorough understanding of these factors is crucial for experimental design and formulation development.

Effect of Temperature


For ionic surfactants like SDS, the relationship between temperature and CMC is non-linear, typically forming a U-shaped curve.[7][8]

- Below $\sim 25^\circ\text{C}$: As temperature increases, the CMC of SDS decreases. This is because the disruption of the structured water around the hydrophobic tails becomes more significant, favoring micellization (a more positive $\Delta S^\circ m$).[1]
- Above $\sim 25^\circ\text{C}$: As temperature continues to rise, the CMC begins to increase. This is attributed to the increased thermal motion of the surfactant monomers, which disfavors aggregation, and a reduction in the hydrophobic effect as water structure becomes less ordered at higher temperatures.[1][9]

Effect of Electrolytes

The addition of electrolytes (salts) has a profound effect on the CMC of ionic surfactants.

- Mechanism: The negatively charged sulfate head groups on the surface of an SDS micelle repel each other, which opposes micelle formation. Added cations from an electrolyte (e.g., Na^+ from NaCl) can screen this electrostatic repulsion.^[10] This "Debye screening" neutralizes the charge on the micellar surface, reduces the repulsion between head groups, and makes it easier for micelles to form.
- Result: Consequently, the addition of electrolytes significantly decreases the CMC of SDS.^{[11][12][13]}
- Cation Valency and Identity: The effectiveness of cations in reducing the CMC generally follows the order: $\text{Mg}^{2+} > \text{K}^+ > \text{NH}_4^+ > \text{Na}^+$.^{[11][14]} Divalent cations are more effective than monovalent ones due to their stronger charge-screening ability.

[Click to download full resolution via product page](#)

Caption: Effect of electrolytes on screening electrostatic repulsion between surfactant head groups.

Effect of Organic Additives

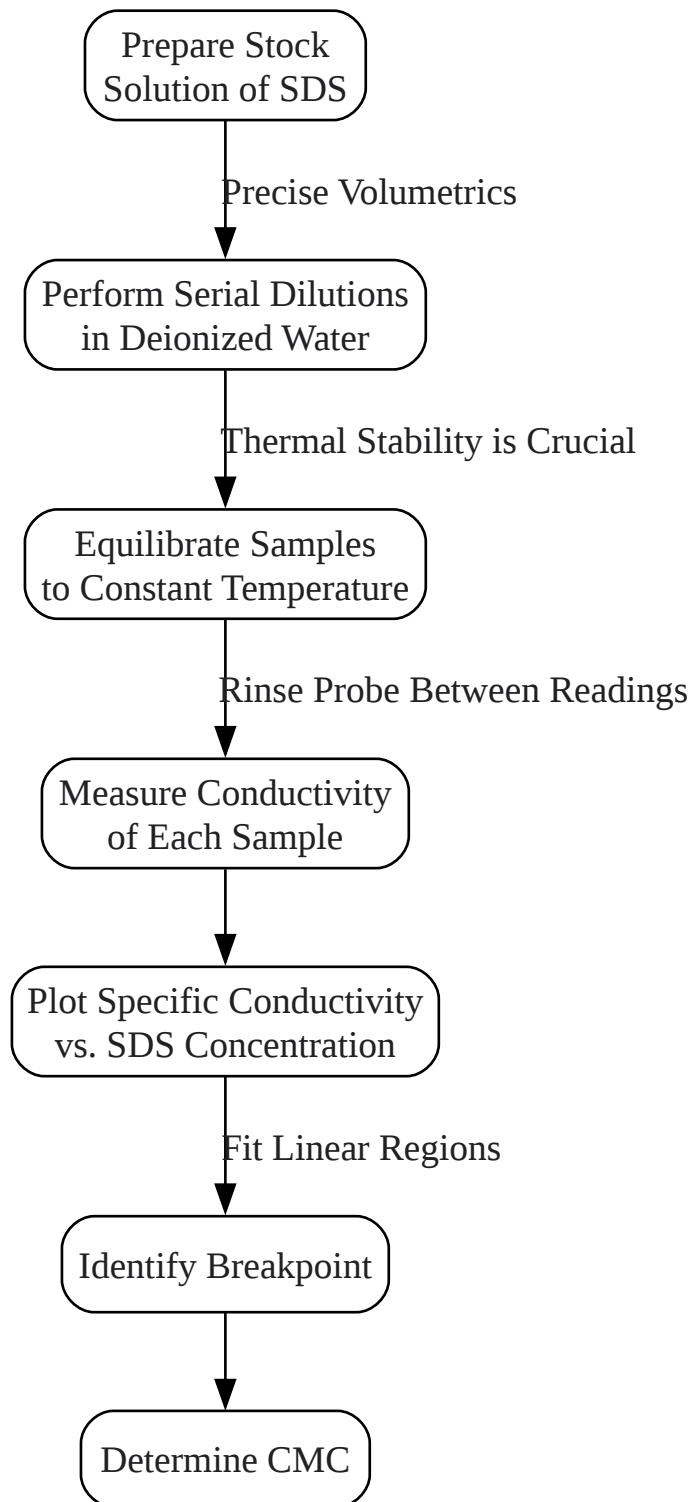
The presence of organic co-solvents (e.g., alcohols, acetonitrile, acetone) can alter the bulk solvent properties and directly interact with surfactants, leading to complex effects on the CMC.^[15]

- Low Concentrations: Some organic additives can initially decrease the CMC by partitioning into the micelle and reducing the repulsion between head groups.[2]
- High Concentrations: At higher concentrations, most organic solvents increase the CMC. They increase the overall polarity of the solvent, making it more favorable for the hydrophobic tails to remain solvated, thus disfavoring micellization.[5][16]

Factor	Condition	Effect on SDS CMC	Primary Rationale	References
Temperature	Increase from 10°C to 25°C	Decrease	Entropy-driven hydrophobic effect dominates.	[1]
Increase from 25°C to 40°C	Increase	Increased thermal motion and reduced water structure oppose aggregation.		[1][9]
Electrolytes	Addition of NaCl, KCl, etc.	Significant Decrease	Screening of electrostatic repulsion between head groups.	[10][11][12]
Organic Additives	Low % of Acetonitrile (e.g., 3%)	Decrease	Additive may partition into the micelle, reducing head group repulsion.	[2]
High % of Acetonitrile, Acetone	Increase	Increased solvent polarity disfavors the hydrophobic effect.		[2][16]

Experimental Determination of the CMC

The CMC is not a single point but a narrow concentration range, identified by a sharp change in the slope of a plot of a physical property versus surfactant concentration. The choice of method depends on the required precision, available equipment, and the nature of the sample.


Tensiometry

- Principle: Below the CMC, SDS monomers adsorb at the air-water interface, effectively reducing the surface tension of the solution. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in SDS concentration.^{[3][17]} The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.
- Causality: The plateau occurs because, beyond the CMC, additional surfactant molecules aggregate into micelles rather than crowding the already saturated surface, thus no longer contributing to a significant reduction in surface tension.

Conductometry

This is one of the most common and reliable methods for ionic surfactants like SDS.

- Principle: The specific conductivity of an SDS solution is plotted against its concentration. The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.^[18]
- Causality: Below the CMC, SDS exists as individual, highly mobile Na^+ and dodecyl sulfate⁻ ions, leading to a steep increase in conductivity with concentration. Above the CMC, monomers aggregate into much larger, less mobile micelles. These micelles also bind a fraction of the counterions (Na^+), further reducing the number of effective charge carriers per surfactant molecule.^[19] This results in a significantly lower slope for the conductivity curve in the post-micellar region.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for CMC determination of SDS using the conductometry method.

- Solution Preparation:
 - Prepare a concentrated stock solution of SDS (e.g., 20 mM) using high-purity SDS and deionized water (conductivity < 2 μ S/cm). Rationale: High purity is essential as impurities, especially those with divalent cations, can significantly alter the CMC.[20]
 - Prepare a series of at least 15-20 dilutions from the stock solution, spanning a concentration range that brackets the expected CMC (e.g., 1 mM to 15 mM). Rationale: A sufficient number of points both below and above the CMC is required for accurate linear fitting.
- Instrumentation and Measurement:
 - Use a calibrated conductivity meter with a temperature probe.
 - Place each solution in a thermostated water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C). Rationale: Conductivity is highly temperature-dependent; constant temperature is non-negotiable for accurate results.
 - Allow each sample to equilibrate for at least 15 minutes before measurement.
 - Measure the conductivity of each solution, starting from the most dilute and progressing to the most concentrated. Rinse the conductivity probe thoroughly with deionized water and then with a small amount of the next sample before each measurement. Rationale: This prevents cross-contamination and ensures measurement accuracy.
- Data Analysis:
 - Plot the measured specific conductivity (κ , in S/cm) as a function of the SDS concentration (C , in mol/L).
 - The resulting plot should exhibit two distinct linear portions.
 - Perform a linear regression on the data points in the pre-micellar region and a separate linear regression on the data points in the post-micellar region.

- The CMC is the concentration at which the two regression lines intersect. This can be calculated by setting the two linear equations equal to each other and solving for C.

Fluorimetry

- Principle: This technique utilizes a hydrophobic fluorescent probe (e.g., pyrene, Nile Red) that has different fluorescence properties in polar versus nonpolar environments.[2][21]
- Causality: Below the CMC, the probe resides in the polar aqueous solution and exhibits characteristic fluorescence. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar core of the newly formed micelles. This change in the microenvironment causes a significant and abrupt shift in the probe's fluorescence properties (e.g., an increase in fluorescence intensity or a shift in the emission spectrum).[22][23] The CMC is determined from the onset of this change in the plot of fluorescence intensity versus surfactant concentration.
- Solution Preparation:
 - Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of $\sim 10^{-3}$ M.
 - Prepare a series of SDS solutions spanning the expected CMC range (e.g., 1 mM to 15 mM).
 - To each volumetric flask containing the SDS solution, add a small, constant aliquot of the pyrene stock solution such that the final pyrene concentration is very low ($\sim 10^{-6}$ M). Allow the volatile solvent to evaporate completely. Rationale: The probe concentration must be low enough not to perturb the micellization process itself.[24]
 - Bring each flask to its final volume with the corresponding SDS solution and mix thoroughly.
- Instrumentation and Measurement:
 - Use a spectrofluorometer to measure the emission spectrum of each sample.

- For pyrene, the excitation wavelength is typically set around 335 nm. The emission spectrum is recorded from ~350 nm to 450 nm.
- The pyrene monomer fluorescence spectrum shows several vibrational fine structures (peaks). The ratio of the intensity of the first peak (I_1 , ~373 nm) to the third peak (I_3 , ~384 nm) is highly sensitive to the polarity of the probe's environment.
- Data Analysis:
 - Plot the I_1/I_3 ratio as a function of SDS concentration.
 - Below the CMC, pyrene is in a polar environment, and the I_1/I_3 ratio will be high (~1.6-1.8).
 - Above the CMC, as pyrene moves into the nonpolar micellar core, the I_3 peak intensity increases relative to I_1 , causing the I_1/I_3 ratio to drop sharply to a lower, constant value (~1.0-1.2).
 - The CMC is determined from the midpoint of this sigmoidal transition.

Advanced Concepts and Applications

Structure of SDS Micelles

In aqueous solution, SDS micelles are typically small and spherical or slightly ellipsoidal.[\[25\]](#) [\[26\]](#) Small-Angle X-ray Scattering (SAXS) studies have shown a hydrophobic core radius of approximately 1.5-1.9 nm.[\[27\]](#) The number of SDS molecules per micelle, known as the aggregation number (Nagg), generally falls in the range of 60 to 100 and can decrease with increasing temperature.[\[27\]](#)[\[28\]](#)

Applications in Drug Development

The hydrophobic core of SDS micelles can serve as a microenvironment to solubilize poorly water-soluble drugs, significantly enhancing their apparent aqueous solubility. This is a critical application in pharmaceutical formulation.[\[27\]](#) The CMC is a vital parameter here, as solubilization only occurs at surfactant concentrations above this threshold.

Protein-SDS Interactions

SDS is widely used in biochemistry, most notably in SDS-PAGE, to denature proteins. The interaction is complex: at low concentrations, SDS can bind to specific high-affinity sites on a protein.[\[29\]](#) As the concentration increases towards and above the CMC, cooperative binding occurs, where SDS micelles effectively unfold the protein, imparting a uniform negative charge-to-mass ratio, which is the basis for separation by size in electrophoresis.[\[30\]](#)

Conclusion

The critical micelle concentration of SDS is a foundational parameter in surface and colloid science with far-reaching implications for research and industry. It is not a static property but a dynamic threshold governed by a delicate balance of thermodynamic forces, including the hydrophobic effect and electrostatic interactions. Its value is exquisitely sensitive to temperature, ionic strength, and the presence of other chemical agents. Accurate determination of the CMC is therefore essential for the reproducible application of SDS, and methods such as conductometry and fluorimetry provide robust, self-validating systems for this purpose. A thorough grasp of both the theoretical principles and the practical methodologies presented in this guide will empower researchers to effectively harness the unique properties of SDS in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-a.com [ajchem-a.com]
- 7. scialert.net [scialert.net]

- 8. m.youtube.com [m.youtube.com]
- 9. How does temperature affect the critical micelle concentration (CMC) of the common ionic surface active agent (surfactant) sodium dodecyl sulfate measured by using the change in the rate of conductivity as concentration is increased? | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity – Oriental Journal of Chemistry [orientjchem.org]
- 13. pharmacy180.com [pharmacy180.com]
- 14. Effect of electrolytes on the physicochemical behaviour of sodium dodecyl sulphate micelles | Semantic Scholar [semanticscholar.org]
- 15. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. biolinscientific.com [biolinscientific.com]
- 18. Method of Determination of CMC | PPT [slideshare.net]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mattersofmatter.eu [mattersofmatter.eu]
- 22. jcsp.org.pk [jcsp.org.pk]
- 23. Determination of surfactant critical micelle concentration by a novel fluorescence depolarization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. [PDF] Structure of Micelles of Sodium Dodecyl Sulphate in Water: an X-ray and Dynamic Light Scattering Study | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. SAXS Characterization of SDS Micelle Structure âœ [PDF] Application Note | DANNALAB [dannalab.com]
- 28. Temperature Effect on the Nanostructure of SDS Micelles in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 29. [pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org/doi/10.1021/acs.jpcsa.5b00012)
- 30. Protein structures in SDS micelle-protein complexes - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- To cite this document: BenchChem. [critical micelle concentration of SDS in aqueous solution]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7797949#critical-micelle-concentration-of-sds-in-aqueous-solution\]](https://www.benchchem.com/product/b7797949#critical-micelle-concentration-of-sds-in-aqueous-solution)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com